

Physical properties of ^{17}O labeled water

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Compound of Interest

Compound Name: Water- ^{17}O

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An In-depth Technical Guide to the Physical Properties of ^{17}O Labeled Water

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of water labeled with the stable isotope oxygen-17 (H_2^{17}O). A thorough understanding of these properties is crucial for its application in advanced research, particularly in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in metabolic studies relevant to drug development.

Core Physical Properties

The substitution of ^{16}O with ^{17}O results in slight alterations to the physical properties of water. These differences, while subtle, are significant for experimental design and data interpretation.

Property	Value	Temperature (°C)	Notes
Molar Mass	~19.015 g/mol	N/A	Varies slightly with the isotopic purity of hydrogen.[1]
Density	1.044 g/mL	25	The density is notably higher than that of natural water (~0.997 g/mL at 25°C).[2]
Boiling Point	100 °C	N/A	The boiling point is not significantly different from that of natural water under standard pressure.[2][3][4]
Melting Point	0 °C	N/A	The melting point is consistent with that of natural water.[2][5]

Viscosity

The viscosity of H_2^{17}O is slightly greater than that of natural water (H_2^{16}O). This is an important consideration in studies of molecular dynamics and in environments where fluid properties are critical.

Temperature (°C)	Absolute Viscosity of 86.53% H ₂ ¹⁷ O (cP)	Viscosity Ratio (H ₂ ¹⁷ O / H ₂ ¹⁶ O)
15	1.1612	1.0221
20	1.0232	1.0216
25	0.9100	1.0226
30	0.8164	1.0238
35	0.7378	1.0247

Data extrapolated from Kudish, A. I., Wolf, D., & Steckel, F. (1973). Physical properties of oxygen-17 water.[\[6\]](#)[\[7\]](#)

Nuclear Magnetic Resonance (NMR) Properties

¹⁷O is the only stable oxygen isotope with a non-zero nuclear spin, making it NMR-active. This property is the foundation of its use in metabolic and structural studies.[\[8\]](#) The key NMR characteristics are summarized below.

Property	Value / Range	Notes
Nuclear Spin (I)	5/2	This quadrupolar nucleus leads to broad resonance lines. [8] [9] [10] [11]
Natural Abundance	~0.037%	The low natural abundance necessitates isotopic enrichment for most applications. [9] [10] [11]
Gyromagnetic Ratio (γ)	$-5.772 \times 10^7 \text{ rad s}^{-1} \text{ T}^{-1}$	Approximately 1/7th that of ^1H , contributing to lower intrinsic sensitivity. [9]
Chemical Shift Range	~2000 ppm	Provides excellent spectral resolution for distinguishing different chemical environments. [9]
T_1 and T_2 Relaxation Times	Milliseconds range (e.g., T_1 ~6.6 ms, T_2 ~4.3 ms at 4.7 T)	These relaxation times are extremely short and notably independent of the magnetic field strength. [8] [12]
Quadrupolar Coupling Constant (C_Q)	6.6 - 8.3 MHz	This value is sensitive to the local electronic environment and hydrogen bonding. [9] [13] [14]

Experimental Protocols

Measurement of Viscosity and Density

A common methodology for determining the viscosity and density of H_2^{17}O involves standard laboratory techniques, as detailed in the work by Kudish et al.

- **Density Measurement:** Pycnometers are calibrated with natural water at various temperatures. The density of the H_2^{17}O sample is then determined by measuring its mass within the calibrated pycnometer at the same temperatures.

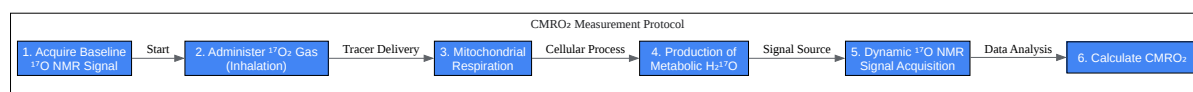
- **Viscosity Measurement:** An Ubbelohde-type viscometer is used. The viscometer is calibrated with natural water to determine its constants. The efflux time of the H_2^{17}O sample is then measured, and the absolute viscosity is calculated using the viscometer constants and the measured density of the sample.^[7]

In Vivo Measurement of Cerebral Metabolic Rate of Oxygen (CMRO_2) and Cerebral Blood Flow (CBF)

^{17}O NMR spectroscopy is a powerful tool for non-invasively measuring CMRO_2 and CBF. The general workflow involves the administration of an ^{17}O -labeled tracer and subsequent detection using NMR/MRI.

Experimental Workflow for CMRO_2 Measurement

- **Baseline Scan:** A baseline ^{17}O NMR spectrum is acquired to measure the natural abundance H_2^{17}O signal in the tissue of interest (e.g., the brain).
- **Tracer Administration:** The subject inhales ^{17}O -labeled oxygen gas ($^{17}\text{O}_2$).
- **Metabolic Conversion:** Inhaled $^{17}\text{O}_2$ is metabolized in the mitochondria, producing H_2^{17}O .
- **Dynamic ^{17}O NMR Detection:** The increase in the H_2^{17}O signal in the brain is monitored over time using direct ^{17}O NMR spectroscopy.
- **Quantification:** The rate of increase in the H_2^{17}O signal is used to calculate the CMRO_2 .^[8]
^[15]



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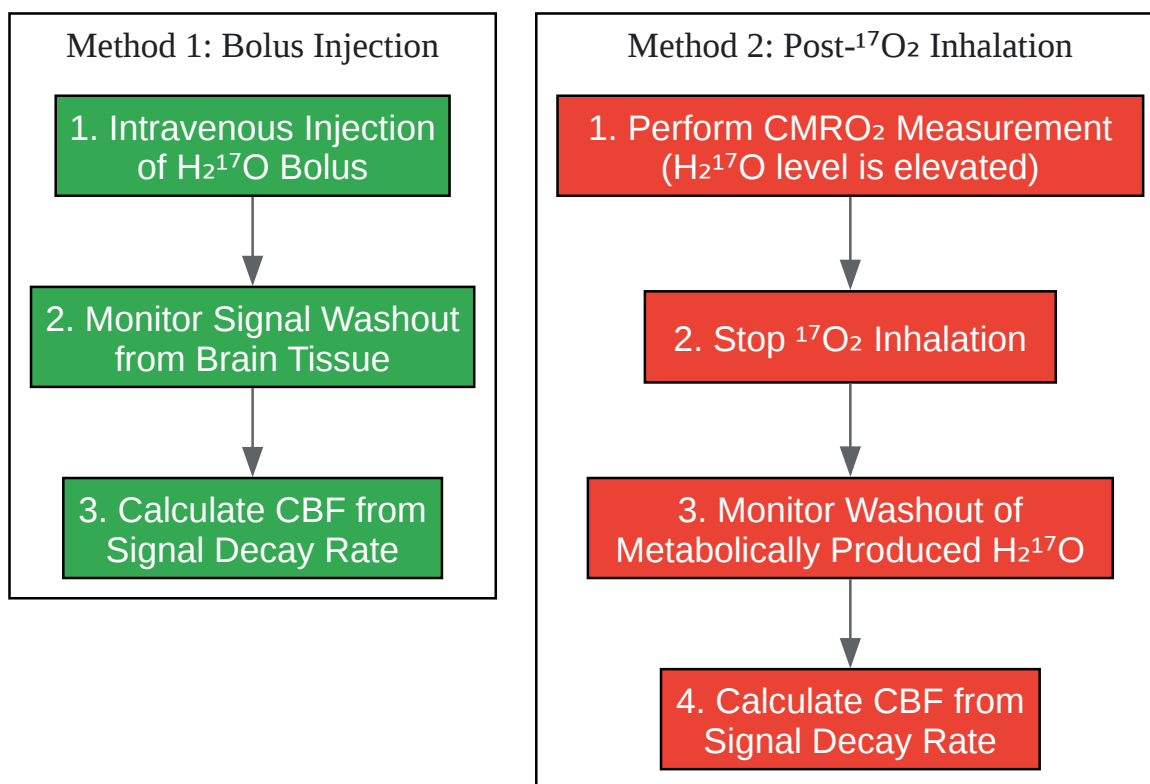
Workflow for CMRO₂ Measurement using ¹⁷O₂.

Experimental Workflow for CBF Measurement

There are two primary methods for measuring CBF using H₂¹⁷O.

- Method 1: Bolus Injection
 - Tracer Administration: A bolus of H₂¹⁷O-enriched saline is injected intravenously.
 - Dynamic ¹⁷O NMR Detection: The washout, or decay, of the H₂¹⁷O signal from the brain tissue is monitored.
 - Quantification: The rate of signal decay is proportional to the cerebral blood flow.[\[8\]](#)
- Method 2: Post-¹⁷O₂ Inhalation
 - CMRO₂ Measurement: A CMRO₂ experiment is first performed as described above.
 - Inhalation Stop: The inhalation of ¹⁷O₂ is stopped.
 - Dynamic ¹⁷O NMR Detection: The decay of the now-elevated H₂¹⁷O signal is monitored as it is washed out by the blood flow.
 - Quantification: The washout rate is used to determine the CBF. This allows for the sequential measurement of both CMRO₂ and CBF in the same session.[\[15\]](#)

CBF Measurement Workflows



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Comparative workflows for CBF measurement.

Applications in Drug Development and Research

The unique properties of ¹⁷O labeled water make it an invaluable tool for the scientific community, particularly in neuroscience and oncology.

- **Neuroscience:** It allows for the direct, non-invasive measurement of oxygen metabolism in the brain, providing critical insights into brain function and the effects of neurological diseases.^{[8][15]}
- **Oncology:** It can be used to study tumor metabolism and blood flow, offering a way to assess the efficacy of cancer therapies that target metabolic pathways or tumor vasculature.

- Drug Development: By providing a quantitative measure of a drug's effect on tissue-specific oxygen consumption and blood flow, H_2^{17}O can be used as a biomarker in preclinical and clinical studies.
- Structural Biology: ^{17}O solid-state NMR can resolve distinct water environments in complex biological systems, helping to elucidate the role of water in protein and crystal structures.[9]
[14]

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